molecular formula C6H15NOS B13180118 Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13180118
M. Wt: 149.26 g/mol
InChI Key: APBWEDMAYMRTLG-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone is a synthetic organic compound with a unique structure that includes an ethyl group, an imino group, a 2-methylpropyl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylpropyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{NCO} + \text{S} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{C}_4\text{H}_9)\text{S} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product using techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl(imino)(2-methylpropyl)-lambda6-sulfanone can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl(imino)(2-ethylpropyl)-lambda6-sulfanone: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

    Ethyl(imino)(2-methylpropyl)-lambda6-sulfoxide: Oxidized form of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

ethyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-4-9(7,8)5-6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

APBWEDMAYMRTLG-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)CC(C)C

Origin of Product

United States

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